molecular formula C18H15FN4O2S B2683255 N-(2-carbamoylphenyl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide CAS No. 1286719-69-4

N-(2-carbamoylphenyl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2683255
CAS No.: 1286719-69-4
M. Wt: 370.4
InChI Key: QNPYUDFBHNEDPE-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzothiazole ring and an azetidine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-aminobenzamide and 4-fluoro-1,3-benzothiazole. The synthesis may proceed through the following steps:

    Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of the Benzothiazole Ring: This step typically involves a nucleophilic substitution reaction where the benzothiazole ring is introduced.

    Final Coupling: The final step involves coupling the azetidine derivative with the benzothiazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can also affect the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial or anticancer properties.

    Medicine: It could be investigated for its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The azetidine ring may also contribute to the compound’s activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-carbamoylphenyl)-1-(4-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-(2-carbamoylphenyl)-1-(4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in N-(2-carbamoylphenyl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide may enhance its biological activity or stability compared to similar compounds. Fluorine atoms are known to influence the pharmacokinetic properties of compounds, potentially improving their efficacy as therapeutic agents.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S/c19-12-5-3-7-14-15(12)22-18(26-14)23-8-10(9-23)17(25)21-13-6-2-1-4-11(13)16(20)24/h1-7,10H,8-9H2,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPYUDFBHNEDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)NC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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